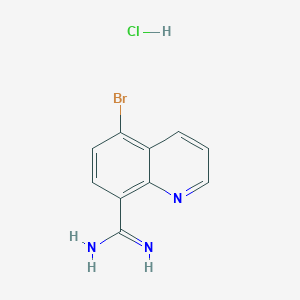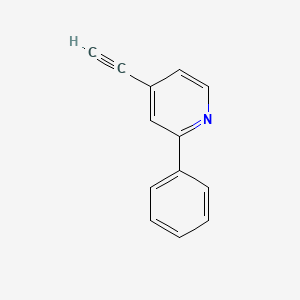
2-(2-Cyano-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyano-1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives.
Métodos De Preparación
The synthesis of 2-(2-Cyano-1H-indol-3-yl)acetic acid typically involves several steps. One common method includes the Sonogashira coupling reaction, iodocyclization reaction, Suzuki–Miyaura coupling reaction, and condensation reactions . These reactions are carried out under specific conditions to ensure the successful formation of the desired product. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(2-Cyano-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a plant growth regulator and its role in various biochemical pathways . In medicine, indole derivatives, including this compound, have shown promise in the development of new therapeutic agents for diseases such as cancer and viral infections .
Mecanismo De Acción
The mechanism of action of 2-(2-Cyano-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in plant growth regulation . In medicinal applications, it may target specific proteins or pathways involved in disease progression, such as cancer cell proliferation or viral replication . The exact mechanism of action can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(2-Cyano-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-butyric acid . While all these compounds share the indole nucleus, their unique substituents confer different properties and applications. For example, indole-3-acetic acid is a well-known plant hormone involved in growth and development, while indole-3-butyric acid is used as a rooting agent in plant propagation . The presence of the cyano group in this compound makes it distinct and may contribute to its unique biological activities and applications.
Propiedades
Fórmula molecular |
C11H8N2O2 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-(2-cyano-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H8N2O2/c12-6-10-8(5-11(14)15)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2,(H,14,15) |
Clave InChI |
UDGFAXXJTBIVOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C#N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)












